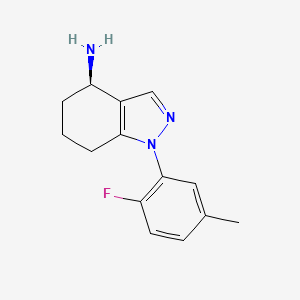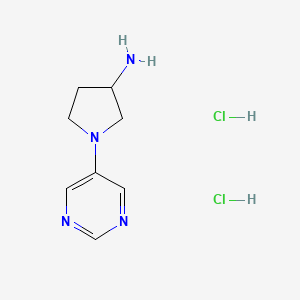
1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a pyrrolidine ring, making it a versatile scaffold in medicinal chemistry. This compound is often used in the synthesis of various bioactive molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with a pyrrolidine derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Pyrimidin-2-yl)pyrrolidin-3-amine dihydrochloride
- 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
- 1-(Pyrimidin-6-yl)pyrrolidin-3-amine dihydrochloride
Uniqueness: 1-(Pyrimidin-5-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound in the design of selective inhibitors and modulators in medicinal chemistry.
Properties
Molecular Formula |
C8H14Cl2N4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-pyrimidin-5-ylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c9-7-1-2-12(5-7)8-3-10-6-11-4-8;;/h3-4,6-7H,1-2,5,9H2;2*1H |
InChI Key |
GLCWLFDDIKUDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=CN=CN=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


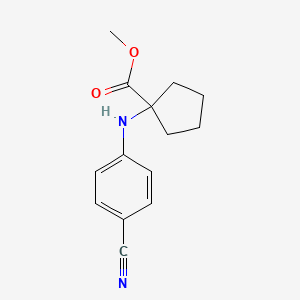

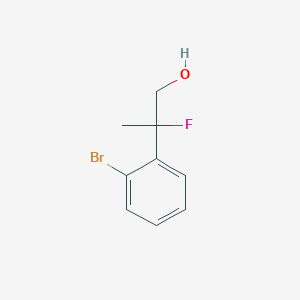
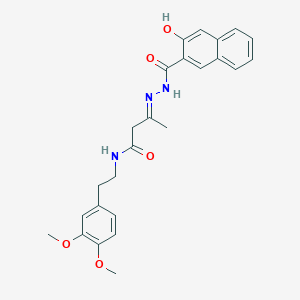
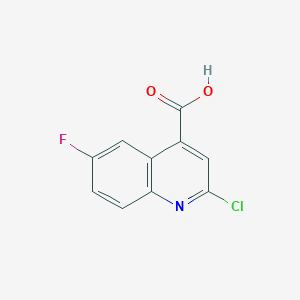



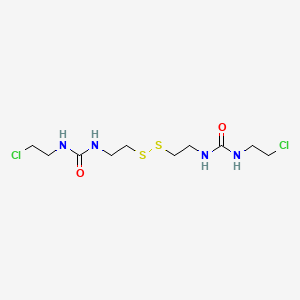
![(S)-4-Azaspiro[2.5]octan-6-amine](/img/structure/B12985052.png)
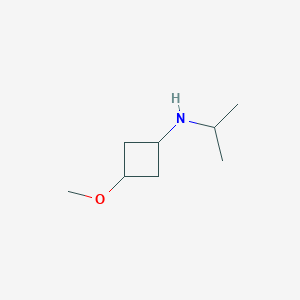
![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12985062.png)
